molecular formula C4H9ClN2O B176200 Azetidine-3-carboxamide hydrochloride CAS No. 124668-45-7

Azetidine-3-carboxamide hydrochloride

Cat. No. B176200
M. Wt: 136.58 g/mol
InChI Key: BVHAZJRRJVJSES-UHFFFAOYSA-N
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Description

Azetidine-3-carboxamide hydrochloride is a derivative of azetidine, a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom . It has potential biological and foldameric applications .


Synthesis Analysis

Azetidines are synthesized through various methods such as ring contraction, cycloaddition reactions, C–H activation, coupling with Grignard reagents, and strain-release homologation . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .


Molecular Structure Analysis

Azetidine is a four-membered nitrogen-containing heterocycle that is an analogue of cyclobutane . The majority of the properties of azetidines are driven by the ring strain of approx. 25.4 kcal/mol .


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .


Physical And Chemical Properties Analysis

Azetidine-3-carboxamide hydrochloride is a solid compound . Its SMILES string is O=C(N)C1CNC1.Cl and its InChI key is BVHAZJRRJVJSES-UHFFFAOYSA-N .

Scientific Research Applications

  • Pharmaceutical Research

    • Azetidine and its derivatives, including Azetidine-3-carboxamide hydrochloride, are valuable compounds in pharmaceutical research .
    • Azetidine-3-carboxylic acid, a related compound, appears in bioactive molecules and natural products, such as azelnidipine, cobimetinib, and ximelagatran .
    • Azetidine-3-carboxylic acid is used as a chemical hybridising agent .
  • Organic Synthesis

    • The reactivity of azetidines, including Azetidine-3-carboxamide hydrochloride, is driven by a considerable ring strain .
    • This unique reactivity can be triggered under appropriate reaction conditions .
    • Azetidines are used in the synthesis of other compounds, including oxadiazoles .
  • Cancer Therapeutics

    • A new class of Azetidine amides, which may include Azetidine-3-carboxamide hydrochloride, has been developed as potent small-molecule STAT3 inhibitors .
    • These inhibitors target the STAT3 SH2 domain and disrupt the STAT3:STAT3 dimerization .
    • This approach has potential for the development of novel anticancer therapeutics .

Safety And Hazards

Azetidine-3-carboxamide hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation, and may cause respiratory irritation .

Future Directions

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely focus on further exploring the synthesis, reactivity, and application of azetidines .

properties

IUPAC Name

azetidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O.ClH/c5-4(7)3-1-6-2-3;/h3,6H,1-2H2,(H2,5,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHAZJRRJVJSES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630068
Record name Azetidine-3-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azetidine-3-carboxamide hydrochloride

CAS RN

124668-45-7
Record name Azetidine-3-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Azetidine-3-carboxamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JG Boiteau, G Ouvry, JM Arlabosse, S Astri… - Bioorganic & Medicinal …, 2018 - Elsevier
… ) and finally dried under vacuum at 45 C to afford N-hydroxy-1-isobutyryl-3-((N-methyl-4-((2-methylquinolin-4-yl)methoxy)phenyl)sulfonamido)azetidine-3-carboxamide hydrochloride (…
Number of citations: 20 www.sciencedirect.com
W Ang, G Chen, L Xiong, Y Chang, W Pi, Y Liu… - European Journal of …, 2014 - Elsevier
In this study, a series of novel naphthalene compounds were synthesized and screened for their antidepressant-like activities in vitro and in vivo. Their values for two descriptors (ClogP, …
Number of citations: 16 www.sciencedirect.com

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